molecular formula C9H11BN2O5 B1418644 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-79-5

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Cat. No.: B1418644
CAS No.: 871332-79-5
M. Wt: 238.01 g/mol
InChI Key: FWBAGEDRZQWROK-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylcarbamoyl group and a nitro group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid typically involves multi-step organic reactions. One common approach is the nitration of a phenylboronic acid derivative followed by the introduction of the ethylcarbamoyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylcarbamoyl group can be introduced through a reaction with ethyl isocyanate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The ethylcarbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium(II) acetate, triphenylphosphine, potassium carbonate, and an organic solvent like toluene.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 3-(Ethylcarbamoyl)-5-aminophenylboronic acid.

    Substitution: Biaryl derivatives.

    Hydrolysis: 3-(Carboxyethylcarbamoyl)-5-nitrophenylboronic acid.

Scientific Research Applications

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of boron-containing drugs.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can reversibly bind to diols, making it useful in the design of sensors and drug delivery systems. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the ethylcarbamoyl and nitro groups, making it less versatile in certain reactions.

    3-(Carbamoyl)-5-nitrophenylboronic acid: Similar structure but without the ethyl group, which may affect its solubility and reactivity.

    4-(Ethylcarbamoyl)-3-nitrophenylboronic acid: Positional isomer with different reactivity and properties.

Uniqueness: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethylcarbamoyl group enhances its solubility in organic solvents, while the nitro group increases its electron-withdrawing capability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAGEDRZQWROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657435
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-79-5
Record name B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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